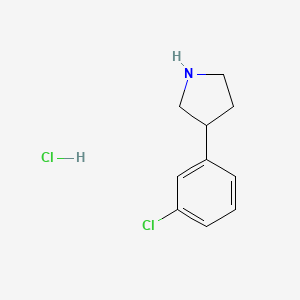

3-(3-Chlorophenyl)pyrrolidine hydrochloride

説明

Molecular Architecture and Stereochemical Considerations

The molecular architecture of this compound is built upon a five-membered saturated heterocyclic pyrrolidine ring containing one nitrogen atom. The fundamental structure consists of a pyrrolidine backbone with the molecular formula C10H12ClN for the free base, which becomes C10H13Cl2N when combined with hydrochloric acid to form the hydrochloride salt. The molecular weight of the hydrochloride form is 218.12 g/mol, representing a significant increase from the free base due to the addition of the hydrochloride moiety.

The stereochemical complexity of this compound arises from the presence of a chiral center at the third carbon of the pyrrolidine ring where the 3-chlorophenyl substituent is attached. This stereochemical feature results in the existence of two distinct enantiomers: the (R)-3-(3-Chlorophenyl)pyrrolidine hydrochloride and the (S)-3-(3-Chlorophenyl)pyrrolidine hydrochloride. The (R)-enantiomer is registered under Chemical Abstracts Service number 1384268-87-4, while the (S)-enantiomer carries the identifier 1384268-48-7. These enantiomeric forms exhibit identical molecular formulas and weights but differ in their three-dimensional spatial arrangements, which can significantly impact their biological and chemical properties.

The three-dimensional structure reveals that the 3-chlorophenyl group is positioned at the meta position of the benzene ring, creating a specific geometric arrangement that influences the compound's overall molecular shape and electronic distribution. The chlorine atom's electronegativity and position on the aromatic ring contribute to the compound's unique electronic characteristics, affecting both its reactivity patterns and intermolecular interactions. The pyrrolidine ring adopts a puckered conformation to minimize steric strain, with the phenyl substituent occupying an equatorial-like position to reduce unfavorable interactions with other ring substituents.

Systematic International Union of Pure and Applied Chemistry Nomenclature and Chemical Abstracts Service Registry Information

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established rules for heterocyclic systems with substituents. The official International Union of Pure and Applied Chemistry name is "this compound," which clearly indicates the position of both the chlorine atom on the phenyl ring and the attachment point of the phenyl group to the pyrrolidine system. This naming convention provides unambiguous identification of the compound's structure, specifying that the chlorine substitution occurs at the meta position of the phenyl ring relative to the point of attachment to the pyrrolidine moiety.

The Chemical Abstracts Service registry system has assigned multiple identification numbers to different forms and stereoisomers of this compound. The racemic mixture of this compound is registered under Chemical Abstracts Service number 1095545-16-6. Individual enantiomers receive separate registry numbers, with the (R)-enantiomer designated as 1384268-87-4 and the (S)-enantiomer as 1384268-48-7. These distinct Chemical Abstracts Service numbers ensure precise identification and avoid confusion when researchers are working with specific stereoisomeric forms of the compound.

Additional structural identifiers include the Simplified Molecular Input Line Entry System codes, which provide computer-readable representations of the molecular structure. The hydrochloride salt is represented by the Simplified Molecular Input Line Entry System code "Cl.ClC1=CC(C2CCNC2)=CC=C1," clearly showing the ionic nature of the salt formation and the connectivity pattern of atoms within the molecule. The MDL number MFCD03094759 serves as another unique identifier in chemical databases, facilitating cross-referencing across different information systems. These multiple identification systems work together to ensure accurate compound identification across various research platforms and regulatory frameworks.

Comparative Structural Analysis with Positional Isomers

The structural landscape of chlorophenyl-substituted pyrrolidines encompasses several positional isomers that differ in the location of the chlorine atom on the phenyl ring. The 3-(3-Chlorophenyl)pyrrolidine represents the meta-substituted variant, which can be systematically compared with its ortho and para counterparts to understand structure-property relationships. The 3-(2-Chlorophenyl)pyrrolidine hydrochloride, carrying Chemical Abstracts Service number 1095545-14-4, represents the ortho-substituted isomer where the chlorine atom is positioned adjacent to the pyrrolidine attachment point. This positional difference significantly impacts the compound's steric environment and electronic distribution patterns.

The para-substituted variant, 3-(4-Chlorophenyl)pyrrolidine hydrochloride with Chemical Abstracts Service number 1095545-18-8, places the chlorine atom in the position opposite to the pyrrolidine attachment site. This positioning creates a more symmetrical electronic distribution compared to the meta and ortho isomers, potentially affecting the compound's reactivity and binding characteristics. Each positional isomer maintains the same molecular formula C10H13Cl2N for the hydrochloride salt and identical molecular weight of 218.12 g/mol, yet their distinct three-dimensional architectures result in different chemical and physical properties.

| Compound | Chemical Abstracts Service Number | Chlorine Position | Molecular Formula | Molecular Weight |

|---|---|---|---|---|

| 3-(2-Chlorophenyl)pyrrolidine hydrochloride | 1095545-14-4 | ortho | C10H13Cl2N | 218.12 g/mol |

| This compound | 1095545-16-6 | meta | C10H13Cl2N | 218.12 g/mol |

| 3-(4-Chlorophenyl)pyrrolidine hydrochloride | 1095545-18-8 | para | C10H13Cl2N | 218.12 g/mol |

The electronic effects of chlorine substitution vary significantly among these positional isomers due to the different resonance and inductive contributions at each position. The meta position in 3-(3-Chlorophenyl)pyrrolidine provides a balanced electronic environment where the chlorine atom exerts primarily inductive electron-withdrawing effects without direct resonance interaction with the pyrrolidine attachment site. In contrast, the ortho position introduces additional steric considerations due to the proximity of the chlorine atom to the pyrrolidine ring, potentially affecting conformational preferences and intermolecular interactions. The para position allows for maximum resonance communication between the chlorine substituent and the pyrrolidine attachment point, creating distinct electronic characteristics that differentiate it from the meta and ortho variants.

特性

IUPAC Name |

3-(3-chlorophenyl)pyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN.ClH/c11-10-3-1-2-8(6-10)9-4-5-12-7-9;/h1-3,6,9,12H,4-5,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUSUCGUNQJAOLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1C2=CC(=CC=C2)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40662868 | |

| Record name | 3-(3-Chlorophenyl)pyrrolidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40662868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1095545-16-6 | |

| Record name | Pyrrolidine, 3-(3-chlorophenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1095545-16-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3-Chlorophenyl)pyrrolidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40662868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(3-Chlorophenyl)pyrrolidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Hydrogenation of Nitrile Precursors

- Starting Material : 3-Chloro-2-hydroxypropionitrile derivatives substituted with a 3-chlorophenyl group.

- Hydroxy Protection :

- React with a silylating agent (e.g., tert-butyldimethylsilyl chloride) in dichloromethane with triethylamine as a base.

- Conditions : 0–40°C, 1–2 equivalents of silylating agent.

- Hydrogenation :

- Use Raney nickel (5–25 wt%) under H₂ (2–10 bar) in methanol or ethanol.

- Key Step : Reduction of the nitrile group to a primary amine, followed by intramolecular cyclization to form the pyrrolidine ring.

- Deprotection :

Yield : ~70–85% (optimized conditions).

Multi-Step Cyclization via Borohydride Reduction

- Chlorination :

- Treat 3-chlorophenylacetic acid with thionyl chloride to form the acyl chloride.

- Cyclization :

- React with sodium hydride in tetrahydrofuran (THF) to form an intermediate lactam.

- Reduction :

- Reduce the lactam with sodium borohydride in methanol at 20°C.

- Salt Formation :

- Treat with HCl to obtain the hydrochloride salt.

Yield : ~50–60% (crude product requires purification).

Catalytic Hydrogenation with Chiral Induction

- Asymmetric Synthesis :

- Use a chiral catalyst (e.g., palladium on carbon with (R)-BINAP ligand) for enantioselective hydrogenation.

- Substrate : 3-(3-Chlorophenyl)propenenitrile.

- Conditions :

- H₂ (5 bar), methanol, 50°C, 12 hours.

- Workup :

- Filter catalyst, concentrate, and treat with HCl gas to precipitate the hydrochloride salt.

Optical Purity : >98% enantiomeric excess (ee).

Comparative Analysis of Methods

| Method | Catalyst/Reagents | Yield | Advantages | Limitations |

|---|---|---|---|---|

| Hydrogenation (Raney Ni) | Raney nickel, H₂ | 70–85% | High yield, scalable | Requires silyl protection |

| Borohydride Reduction | NaBH₄, THF/MeOH | 50–60% | Simple reagents | Lower yield, multiple steps |

| Chiral Hydrogenation | Pd/C, (R)-BINAP | 60–75% | High enantioselectivity | Costly catalysts, specialized setup |

Critical Parameters for Optimization

- Catalyst Loading : Higher Raney nickel (20–25 wt%) improves cyclization efficiency.

- Solvent Choice : Methanol enhances solubility of intermediates during hydrogenation.

- Acid Treatment : Use concentrated HCl (37%) for quantitative salt formation.

Purity and Characterization

- HPLC Analysis : Purity >99% (C18 column, 0.1% TFA in acetonitrile/water).

- Melting Point : 210–215°C (decomposition).

- ¹H NMR (D₂O) : δ 7.4 (m, 4H, Ar-H), 3.8 (m, 1H, pyrrolidine-H), 3.2 (m, 4H, pyrrolidine-H).

Industrial-Scale Considerations

- Cost-Efficiency : Raney nickel is preferred over palladium for large-scale production.

- Safety : Exothermic hydrogenation requires controlled H₂ pressure and temperature.

化学反応の分析

Types of Reactions: 3-(3-Chlorophenyl)pyrrolidine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into different amines or alcohols.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols.

科学的研究の応用

Pharmaceutical Research

Antidepressant and Analgesic Potential

Research indicates that 3-(3-Chlorophenyl)pyrrolidine hydrochloride may exhibit antidepressant and analgesic properties, making it a candidate for drug development targeting mood disorders and pain management. The compound's ability to interact with neurotransmitter systems is crucial for understanding its pharmacodynamics.

Mechanism of Action Studies

Studies focus on the compound's binding affinity to various receptors, including serotonin and dopamine receptors. These interactions are essential for elucidating the compound's therapeutic effects and potential side effects. Investigations into its pharmacological profile can lead to the development of new therapeutic agents.

Neuroscience Research

Receptor Interaction Studies

In neuroscience, this compound is utilized to explore receptor interactions and neurotransmitter systems. This research aids in understanding the mechanisms underlying mental health conditions such as depression and anxiety disorders .

Biological Activity Assessments

The compound is also employed in biological assays to evaluate its effects on cell lines, contributing to the discovery of new therapeutic agents. These studies help establish safety profiles and efficacy in potential treatments .

Chemical Synthesis

Building Block for Complex Molecules

As a versatile intermediate, this compound serves as a building block in organic synthesis. Its functional groups allow for further chemical transformations, enabling chemists to create complex molecules with potential therapeutic effects .

Ligand in Asymmetric Catalysis

The nitrogen atom in the pyrrolidine ring can coordinate with metal ions, positioning this compound as a candidate for use as a ligand in asymmetric catalysis reactions. This application is valuable in synthesizing chiral compounds with high specificity.

Case Studies and Research Findings

Recent studies have demonstrated the compound's efficacy in various assays:

- Binding Affinity Assays: Research has shown that this compound exhibits notable binding affinities to serotonin receptors, suggesting potential antidepressant activity.

- Cell Viability Tests: Assays conducted on neuronal cell lines indicated that this compound could enhance cell viability under stress conditions, hinting at neuroprotective properties.

- Synthesis Pathways: Various synthetic routes have been explored for producing this compound efficiently, emphasizing its utility as a precursor in drug development.

作用機序

The mechanism of action of 3-(3-Chlorophenyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

類似化合物との比較

Comparison with Structural Analogs

Substitution Patterns on the Aromatic Ring

Chlorine Position and Halogen Variation

- 3-(3,4-Dichlorophenyl)pyrrolidine hydrochloride (Similarity: 0.84): The addition of a second chlorine at the 4-position increases molecular weight (255.56 g/mol) and lipophilicity (logP ≈ 3.1 vs. 2.8 for the mono-chloro analog). This enhances membrane permeability but may reduce aqueous solubility .

- 3-(3-Bromophenyl)pyrrolidine hydrochloride: Bromine substitution (atomic radius 1.85 Å vs. Molecular formula: C₁₀H₁₁BrN·HCl .

- 3-(2-Chlorophenyl)pyrrolidine hydrochloride (Similarity: 0.98): Ortho-chloro substitution introduces steric hindrance near the pyrrolidine ring, restricting rotational freedom. This positional isomer is associated with distinct pharmacological profiles in dopamine receptor studies .

Fluorine and Methyl Substituents

Heterocyclic Core Modifications

Pyrrolidine vs. Piperidine Derivatives

- 3-(3-Chlorophenyl)piperidine hydrochloride : Replacing pyrrolidine (5-membered ring) with piperidine (6-membered) increases conformational flexibility. The larger ring size alters steric and electronic interactions, as seen in serotonin receptor binding assays. Molecular formula: C₁₁H₁₄ClN·HCl .

- 4-(3-Chlorophenyl)piperidine hydrochloride (Similarity: 0.80): Substitution at the piperidine 4-position vs. pyrrolidine 3-position leads to divergent biological activities. Piperidine derivatives generally exhibit higher metabolic stability due to reduced ring strain .

Functional Group Additions

- 3-(3-Chlorophenoxy)pyrrolidine hydrochloride: An oxygen linker between the pyrrolidine and aryl group introduces polarity, reducing logP by ~0.5 units compared to the direct C–C bond in the parent compound. Molecular formula: C₁₀H₁₁Cl₂NO .

- 3-[3-(Trifluoromethyl)-3H-diazirin-3-yl]pyrrolidine hydrochloride : The trifluoromethyl-diazirine group enables photoaffinity labeling for target identification in proteomics. Molecular formula: C₆H₉ClF₃N₃ .

Key Data Tables

Table 1. Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | logP* | Similarity Index | Key Features |

|---|---|---|---|---|---|

| 3-(3-Chlorophenyl)pyrrolidine HCl | C₁₀H₁₁ClN·HCl | 220.12 | 2.8 | 1.00 | Reference compound |

| 3-(3,4-Dichlorophenyl)pyrrolidine HCl | C₁₀H₁₀Cl₂N·HCl | 255.56 | 3.1 | 0.84 | Enhanced lipophilicity |

| 3-(2-Chlorophenyl)pyrrolidine HCl | C₁₀H₁₁ClN·HCl | 220.12 | 2.7 | 0.98 | Steric hindrance |

| 3-(3-Bromophenyl)pyrrolidine HCl | C₁₀H₁₁BrN·HCl | 265.57 | 3.0 | N/A | Increased polarizability |

| 3-(3-Chlorophenyl)piperidine HCl | C₁₁H₁₄ClN·HCl | 232.15 | 3.0 | 0.78 | Improved metabolic stability |

*Predicted using ChemAxon software.

生物活性

3-(3-Chlorophenyl)pyrrolidine hydrochloride is a chiral compound that has garnered attention for its diverse biological activities, particularly in pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and potential therapeutic applications.

This compound features a chlorine atom that imparts unique electronic and steric properties, influencing its reactivity and interaction with biological targets. The synthesis typically involves the reaction of 3-chlorobenzaldehyde with pyrrolidine under controlled conditions to yield the hydrochloride salt form.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurotransmitter regulation. Such inhibition can enhance cholinergic signaling, making it a candidate for treating neurodegenerative diseases like Alzheimer's .

- Anticonvulsant Activity : Research indicates that derivatives of this compound exhibit significant anticonvulsant properties in models such as maximal electroshock (MES) and pentylenetetrazole-induced seizures. These effects are likely due to modulation of voltage-gated sodium and calcium channels .

- Analgesic Effects : The compound has demonstrated antinociceptive properties in various pain models, suggesting its potential utility in pain management therapies .

Biological Activity Overview

Case Studies and Research Findings

- Anticonvulsant Study : A study synthesized a series of pyrrolidine derivatives, including this compound, which were evaluated for anticonvulsant activity. Results indicated that compounds containing chlorine in the phenyl ring showed enhanced efficacy compared to their non-chlorinated counterparts .

- Cholinesterase Inhibition : In silico studies have demonstrated that this compound can effectively bind to AChE and BChE, leading to significant inhibition rates. This property is crucial for developing treatments for Alzheimer's disease, where cholinergic dysfunction is prevalent .

- Antimicrobial Activity : Investigations into the antibacterial properties revealed that halogenated pyrrolidine derivatives, including this compound, exhibited substantial growth inhibition against several bacterial strains, highlighting their potential as antimicrobial agents .

Q & A

Q. What are the optimal synthetic routes for 3-(3-Chlorophenyl)pyrrolidine hydrochloride, and how can purity be maximized during synthesis?

- Methodological Answer : The synthesis of this compound typically involves nucleophilic substitution or coupling reactions. For example, analogous pyrrolidine derivatives are synthesized via reductive amination or cycloalkylation of chlorinated intermediates under inert conditions . To maximize purity, chromatographic techniques (e.g., flash chromatography) and recrystallization in polar solvents (e.g., ethanol/water mixtures) are recommended. Purity should be verified via HPLC (≥98% by area normalization) and elemental analysis (C, H, N within ±0.4% of theoretical values) .

Q. How can structural characterization of this compound be performed to resolve ambiguities in stereochemistry or substituent positioning?

- Methodological Answer : Use a combination of - and -NMR to identify aromatic protons (δ 7.2–7.5 ppm for chlorophenyl groups) and pyrrolidine ring protons (δ 2.5–3.5 ppm). High-resolution mass spectrometry (HRMS) confirms the molecular ion ([M+H]). X-ray crystallography is definitive for stereochemical assignments, as seen in related arylcyclohexylamine structures . IR spectroscopy can distinguish NH stretches (~2500 cm) in the hydrochloride salt .

Q. What are the solubility and stability profiles of this compound in common solvents, and how do these affect experimental design?

- Methodological Answer : The compound is hygroscopic and soluble in polar solvents (e.g., methanol, DMSO) but poorly soluble in non-polar solvents. Stability studies in aqueous buffers (pH 1–12) should be conducted via UV-Vis spectroscopy (λ~210–230 nm) to assess hydrolysis or degradation. Storage at -20°C under anhydrous conditions is advised to prevent decomposition .

Advanced Research Questions

Q. What mechanistic insights exist regarding the biological activity of 3-(3-Chlorophenyl)pyrrolidine derivatives, particularly in neurotransmitter receptor binding?

- Methodological Answer : Structural analogs (e.g., 3-methyl Rolicyclidine) act as arylcyclohexylamines, targeting NMDA receptors and dopamine transporters. Competitive binding assays using -MK-801 or -WIN 35,428 in rat brain homogenates can quantify affinity (K). Molecular docking studies (e.g., AutoDock Vina) predict interactions with receptor hydrophobic pockets, guided by SAR data from chlorophenyl-substituted analogs .

Q. How can impurity profiling of this compound be systematically conducted to meet pharmaceutical standards?

- Methodological Answer : Use HPLC-MS with a C18 column (gradient: 0.1% formic acid in acetonitrile/water) to detect process-related impurities (e.g., unreacted 3-chlorophenyl precursors or des-chloro byproducts). Reference standards for impurities like 1-(3-chlorophenyl)piperazine hydrochloride (CAS 13078-15-4) should be included for quantification . Accelerated stability studies (40°C/75% RH for 6 months) identify degradation products .

Q. What experimental strategies resolve contradictions in reported pharmacological data for this compound analogs?

- Methodological Answer : Discrepancies in IC values may arise from assay conditions (e.g., cell line variability, buffer pH). Standardize protocols using WHO-recommended cell models (e.g., HEK-293 for receptor studies) and validate results via orthogonal assays (e.g., calcium flux vs. radioligand binding). Meta-analysis of published data (e.g., PubMed, SciFinder) can contextualize outliers .

Q. How does the hydrochloride salt form influence the pharmacokinetic properties of 3-(3-Chlorophenyl)pyrrolidine derivatives in vivo?

- Methodological Answer : Comparative studies of free base vs. hydrochloride salt in rodent models (e.g., Sprague-Dawley rats) assess bioavailability via LC-MS/MS plasma analysis. The hydrochloride form typically enhances aqueous solubility, improving C and AUC. Tissue distribution studies (e.g., brain/plasma ratio) should use homogenized samples extracted with acetonitrile and analyzed via MRM .

Q. What are the best practices for handling and waste disposal of this compound to ensure laboratory safety and regulatory compliance?

- Methodological Answer : Follow OSHA guidelines: Use PPE (nitrile gloves, lab coat, safety goggles) and conduct experiments in a fume hood. Waste should be neutralized with 10% sodium bicarbonate, adsorbed onto vermiculite, and disposed as hazardous organic waste. Environmental toxicity assessments (e.g., Daphnia magna acute toxicity) are recommended for ecotoxicological profiling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。